![molecular formula C25H21N3O2 B2876838 4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 338963-29-4](/img/structure/B2876838.png)

4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[3,4-b]pyridin-6-ones are a promising class of heterocyclic compounds that have been shown to have potential in the treatment of several diseases, including bipolar disorder, diabetes, dementia, Alzheimer’s disease, schizophrenia, depression, and cancer . The pyrazolo[3,4-b]pyridine scaffold is present in many biologically active compounds .

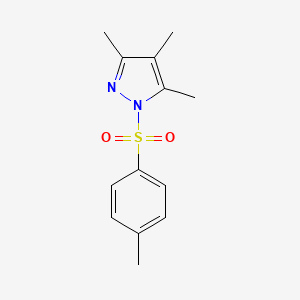

Synthesis Analysis

An effective one-pot strategy was developed for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from pyrazolo[3,4-b]pyridin-6-ones, obtained by reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, through subsequent elimination of a benzamide molecule in a superbasic medium . Another method involves a three-component reaction of an aldehyde, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine using recyclable polyethylene glycol (PEG)-400 as a reaction medium .

Molecular Structure Analysis

The structure of a similar compound, 4-(4-((1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, has been confirmed by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The best yield of 4-phenylpyrazolo[3,4-b]pyridin-6-one was achieved at 150 °C in DMSO containing 1.5 equiv of t-BuOK for 1.5 h . The preparation of 4-phenylpyrazolo[3,4-b]pyridin-6-one could be carried out as one-pot synthesis, without isolation of the intermediate dihydro derivative .

Applications De Recherche Scientifique

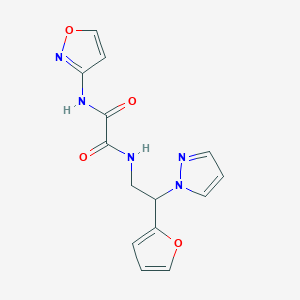

Dye-Sensitized Solar Cells (DSSCs)

Pyridine derivatives: , such as Bionet1_003371, have been utilized as donor groups in the design of dye-sensitized solar cells . These cells are a promising avenue for converting sunlight into electrical energy, offering benefits like color and transparency variation, high flexibility, and performance under low irradiance .

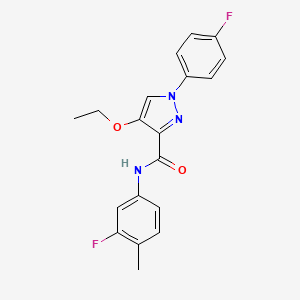

Anticancer Agents

Compounds with the pyrazolo[3,4-b]pyridin-6-one scaffold have shown anticancer activity against various tumor cell lines. They work by inhibiting microtubule polymerization, which is crucial for cell division, thereby inducing cell cycle arrest and apoptosis in cancer cells .

Electronic Properties Analysis

The electronic properties of pyridin-based compounds are significant for their applications in organic electronics . Theoretical analyses using methods like Density Functional Theory (DFT) help in understanding the energy levels and charge transfer mechanisms, which are vital for designing efficient organic semiconductors .

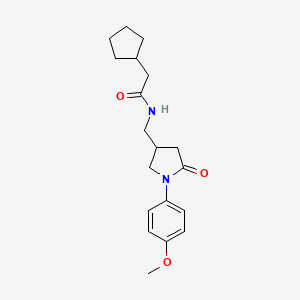

Structural Versatility in Chemical Synthesis

Bionet1_003371 exhibits structural versatility , allowing for the introduction of various substituents. This property is beneficial in synthetic chemistry for creating a wide range of molecules with potential applications in pharmaceuticals and materials science .

Molecular Modeling and Drug Design

The compound’s structure is suitable for molecular modeling studies, which can lead to the design of new drugs. Its ability to interact with different biological targets can be explored through computational methods, aiding in the discovery of novel therapeutics .

Photophysical Studies

The photophysical properties of pyridin-based dyes, including Bionet1_003371, are essential for applications in optoelectronics . Studies on light absorption, emission, and energy transfer can lead to the development of new materials for OLEDs and other light-emitting devices .

Orientations Futures

The development of new synthetic routes and the exploration of the biological activities of pyrazolo[3,4-b]pyridin-6-ones and related compounds are areas of active research . These compounds have potential applications in the treatment of various diseases and could be valuable targets for future drug development .

Mécanisme D'action

Target of Action

The primary target of this compound, also known as Bionet1_003371, is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

The compound interacts with its target, tubulin, by binding to the colchicine site . This binding inhibits the polymerization of tubulin into microtubules, disrupting the normal function of the cytoskeleton . As a result, the compound can inhibit cell migration and induce cell cycle arrest in the G2/M phase .

Biochemical Pathways

The compound’s action primarily affects the microtubule dynamics within the cell . By inhibiting tubulin polymerization, it disrupts the formation and function of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from dividing .

Result of Action

The compound’s action results in apoptosis of cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells. By inducing cell cycle arrest and disrupting microtubule dynamics, the compound triggers apoptosis in cancer cells .

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-1,3-diphenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-30-20-14-12-17(13-15-20)21-16-22(29)26-25-23(21)24(18-8-4-2-5-9-18)27-28(25)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSNKLYGUCHNQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2876755.png)

![4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2876756.png)

![N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide](/img/structure/B2876757.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)

![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)

![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)